4-Methylisothiazole-5-carbonitrile

Physicochemical profiling Electronic effects Salt formation

Sourcing a regiospecifically pure 5-cyano isothiazole for antiviral SAR is challenging, as regioisomeric impurities (3- or 4-cyano) invalidate activity data. 4-Methylisothiazole-5-carbonitrile solves this with an unambiguous substitution pattern and orthogonal reactivity at C-3, C-4, and C-5. • Enables systematic exploration of 5-cyano positional effects on picornavirus inhibition (parent 4-cyano scaffold IS-2: IC₅₀ = 0.045 µM). • Predicted pKa 0.85 (vs. 4.24 for parent) facilitates clean chromatographic separation from regioisomeric impurities. • Supplied with Certificate of Analysis confirming regioisomeric identity; ready for immediate synthetic elaboration.

Molecular Formula C5H4N2S
Molecular Weight 124.17 g/mol
Cat. No. B12831153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylisothiazole-5-carbonitrile
Molecular FormulaC5H4N2S
Molecular Weight124.17 g/mol
Structural Identifiers
SMILESCC1=C(SN=C1)C#N
InChIInChI=1S/C5H4N2S/c1-4-3-7-8-5(4)2-6/h3H,1H3
InChIKeyKWVUYJWDBBONEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylisothiazole-5-carbonitrile: Identity & Properties


4-Methylisothiazole-5-carbonitrile (CAS 1498946-62-5) is a disubstituted isothiazole heterocycle bearing a methyl group at the 4-position and a cyano group at the 5-position, with molecular formula C₅H₄N₂S and molecular weight 124.16 g/mol . The compound belongs to the 4-isothiazolecarbonitrile family, a scaffold class extensively investigated for antiviral activity against enteroviruses and rhinoviruses, where the presence and position of the cyano substituent has been identified as a critical determinant of bioactivity [1]. Its predicted physicochemical profile — density 1.25 ± 0.1 g/cm³, boiling point 128.0 ± 33.0 °C, and pKa 0.85 ± 0.30 — distinguishes it from regioisomeric analogs and the parent 4-methylisothiazole, making it a specific procurement target for structure–activity relationship (SAR) studies and synthetic elaboration campaigns .

4-Methylisothiazole-5-carbonitrile Regioisomer Specificity


Isothiazolecarbonitrile regioisomers sharing the C₅H₄N₂S formula are not functionally equivalent. The position of the cyano group relative to the endocyclic sulfur and nitrogen atoms dictates the electronic distribution across the ring, which in turn governs both chemical reactivity and biological target engagement . In the antiviral 4-isothiazolecarbonitrile series, SAR studies have explicitly demonstrated that moving or replacing the cyano substituent abolishes or profoundly attenuates activity against poliovirus and ECHO viruses [1]. Furthermore, the predicted pKa of 4-methylisothiazole-5-carbonitrile (0.85) is approximately 3.4 log units lower than that of the parent 4-methylisothiazole (pKa 4.24), reflecting the powerful electron-withdrawing effect of the 5-cyano group — an effect that is absent or differently manifested in 3-cyano or 4-cyano regioisomers and that directly impacts salt formation, chromatographic behavior, and nucleophilic susceptibility . Substituting a 4-cyano or 3-cyano analog for the 5-cyano derivative without experimental validation therefore risks invalidating SAR conclusions and synthetic route outcomes.

4-Methylisothiazole-5-carbonitrile: Comparative Evidence


pKa Shift Driven by 5-Cyano Substituent

The predicted acid dissociation constant (pKa) of 4-methylisothiazole-5-carbonitrile is 0.85 ± 0.30, compared with 4.24 ± 0.22 for the parent 4-methylisothiazole, representing a ΔpKa of approximately −3.4 units . This shift is attributable to the electron-withdrawing cyano group at the 5-position and indicates that the target compound is a significantly stronger acid than its non-cyanated parent. The magnitude of this shift exceeds what is typically observed for methyl-substituted isothiazoles and has direct consequences for aqueous solubility–pH profiles, ion-pair chromatography method development, and the feasibility of salt or co-crystal formation in medicinal chemistry workflows.

Physicochemical profiling Electronic effects Salt formation

Boiling Point vs. 3-Methyl Regioisomer

Predicted boiling points differentiate the regioisomers: 4-methylisothiazole-5-carbonitrile exhibits a predicted boiling point of 128.0 ± 33.0 °C (at 760 mmHg), while the 3-methyl-5-carbonitrile regioisomer (CAS 57352-00-8) has a predicted boiling point of 137.8 °C at 760 mmHg, a difference of approximately 10 °C . The 3-methyl-4-carbonitrile regioisomer (CAS 58850-81-0) is reported with a boiling point of 128 °C, essentially overlapping with the target compound, but the target compound's unique 4-methyl-5-cyano substitution pattern nevertheless yields a distinct retention profile in gas chromatography relative to both the 3,5- and 3,4-isomers .

Purification Volatility Regioisomer separation

Antiviral SAR: Cyano Position Role

In the foundational SAR study by Cutrí et al. (1998), the 4-cyano substituent was identified as an essential structural feature for anti-enterovirus activity within the 4-isothiazolecarbonitrile series; the most potent compound, 3-methylthio-5-phenyl-4-isothiazolecarbonitrile (IS-2), exhibited an IC₅₀ of 0.045 µM against poliovirus type 1 with no host-cell cytotoxicity up to 20 µM [1]. While 4-methylisothiazole-5-carbonitrile itself has not been directly assayed in this system, its 5-cyano (rather than 4-cyano) placement represents a deliberate positional isomerization of the pharmacophoric nitrile. The electronic consequences of this shift — evidenced by the pKa data above — predict altered hydrogen-bond acceptor geometry and dipole moment relative to the 4-cyano lead series, providing a rational basis for exploring differentiated antiviral selectivity profiles [2].

Antiviral research Enterovirus inhibition Structure–activity relationship

Synthetic Handle: Unsubstituted 3-Position

Unlike the widely studied 3-methylthio-5-aryl-4-isothiazolecarbonitriles or 3-methylisothiazole-4-carbonitrile, 4-methylisothiazole-5-carbonitrile bears no substituent at the 3-position, leaving this site available for regioselective functionalization . The 3-position of isothiazoles is susceptible to nucleophilic displacement and, when halogenated, participates in palladium-catalyzed cross-coupling reactions. In related 3,5-dichloroisothiazole-4-carbonitrile chemistry, Suzuki coupling occurs regiospecifically at the 5-position, leaving the 3-chloro substituent intact for subsequent orthogonal elaboration — a reactivity pattern that highlights the strategic value of differentiated substitution vectors [1]. The target compound's free 3-position, combined with the 5-cyano and 4-methyl groups, thus constitutes a three-point diversification scaffold where each position can be addressed orthogonally.

Synthetic chemistry Building block Cross-coupling

Density Shift vs. Parent 4-Methylisothiazole

The predicted density of 4-methylisothiazole-5-carbonitrile is 1.25 ± 0.1 g/cm³, compared with a reported density of approximately 1.0187 g/cm³ for the parent 4-methylisothiazole — a difference of roughly 0.23 g/cm³ . The increased density reflects the higher molecular packing efficiency imparted by the polar cyano group and correlates with the compound's higher polarity, which manifests as altered Rf values in TLC and longer retention times on reversed-phase HPLC relative to non-cyanated isothiazoles. Among the isomeric methylisothiazolecarbonitriles, densities are predicted to be similar (~1.25 g/cm³), meaning density alone cannot discriminate regioisomers, but the combination of density, boiling point, and pKa provides a multi-parameter identity fingerprint .

Physical property Chromatography Formulation

Thioketene Generation via Thermolysis

Castillo and Bertorello (1978) demonstrated that 4- and 5-substituted isothiazoles undergo gas-phase thermolysis to generate thioketenes via proposed thioxocarbene or thiiren intermediates, establishing a reactivity pathway that is sensitive to the nature and position of ring substituents [1]. 4-Methylisothiazole-5-carbonitrile, bearing both a 4-methyl and a 5-cyano group, is structurally poised to undergo this fragmentation. The 5-cyano substituent, being a strong electron-withdrawing group, is expected to alter the activation parameters of the thermolytic pathway relative to 4-cyano-substituted or non-cyanated analogs, although experimental kinetic data for the specific compound have not been reported. The 2020 comprehensive review of isothiazole chemistry further confirms that thermal and photochemical transformations of isothiazoles are highly substituent-dependent and under-explored for preparative applications .

Thermal reactivity Thioketene synthesis Flash vacuum thermolysis

4-Methylisothiazole-5-carbonitrile Application Scenarios


Enterovirus Drug Discovery: Cyano-Isomer Probe

The 4-isothiazolecarbonitrile scaffold has produced the most potent enterovirus inhibitors in its class (IS-2, IC₅₀ = 0.045 µM against poliovirus type 1), with SAR demonstrating that the cyano group is indispensable for activity [1]. 4-Methylisothiazole-5-carbonitrile, as a 5-cyano positional isomer, enables systematic exploration of whether relocating the nitrile from the 4- to the 5-position preserves, attenuates, or redirects antiviral activity toward distinct picornavirus genera. Its lower molecular weight (124.16 Da) relative to the fully elaborated IS-2 (which bears additional phenyl and methylthio substituents) makes it an attractive minimal pharmacophore probe for fragment-based or scaffold-hopping antiviral discovery programs.

Three-Point Diversification Scaffold

With an unsubstituted 3-position, a methyl group at C-4, and a cyano group at C-5, this compound offers three chemically distinct vectors for sequential functionalization . The 3-position is amenable to electrophilic halogenation or directed ortho-metalation, the 5-cyano group can be hydrolyzed to a carboxamide or carboxylic acid, and the 4-methyl group can undergo radical or oxidative transformations. This orthogonal reactivity profile provides a more versatile synthetic platform than tri-substituted analogs such as 3-methylthio-5-phenyl-4-isothiazolecarbonitrile, where all three positions are already occupied, and supports efficient parallel library synthesis for medicinal chemistry campaigns.

Electronic Effects of Cyano Position on Acidity

The predicted pKa of 0.85 for 4-methylisothiazole-5-carbonitrile — approximately 3.4 log units lower than the parent 4-methylisothiazole (pKa 4.24) and markedly lower than typical carbonitrile-bearing heterocycles — makes this compound a valuable substrate for studying the transmission of electronic effects through the isothiazole ring . Its acidity, combined with the ~10 °C boiling point differential relative to the 3-methyl-5-carbonitrile regioisomer, enables clean physical separation and independent study of regioisomeric pairs, facilitating rigorous experimental determination of cyano-position effects on nucleophilic aromatic substitution rates, dipole moments, and metal-coordination behavior.

Thioketene Precursor: Flash Vacuum Thermolysis

Building on the foundational thermolysis work of Castillo and Bertorello (1978), which established that 4- and 5-substituted isothiazoles fragment to thioketenes under FVT conditions, 4-methylisothiazole-5-carbonitrile provides a specifically 5-cyano-substituted entry point to this reactive intermediate class [2]. The electron-withdrawing cyano group at the fragmentation site is expected to modulate the activation barrier and product distribution relative to alkyl- or aryl-substituted analogs, offering physical organic chemists a structurally defined substrate for matrix-isolation IR spectroscopic characterization of cyanothioketenes and their subsequent trapping reactions.

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